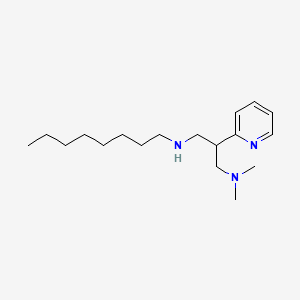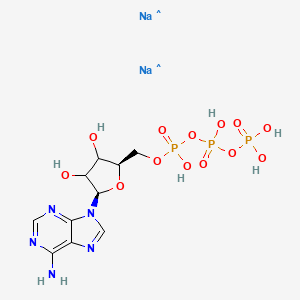
Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of enaminoesters, derivatives of 2,2-dialkyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline, with oxalyl chloride. This reaction leads to the formation of ethyl 6,6-dialkyl-8,9-dioxo-5,6,8,9-tetrahydrobenzo[f]pyrrolo[2,1-a]-isoquinoline-10-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride, ammonia, cyclic amines, and hydroxylamine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include enaminoketoamides, benzimidazole fragments, and heterocyclic systems of isoxazine-3,4,6-trione .
Aplicaciones Científicas De Investigación
Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6,6-dialkyl-8,9-dioxo-5,6,8,9-tetrahydrobenzo[f]pyrrolo[2,1-a]-isoquinoline-10-carboxylates
- Ethyl 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}hexanoate
Uniqueness
Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate stands out due to its specific indolizinoquinoline structure, which imparts unique chemical and biological properties
Propiedades
Número CAS |
32889-86-4 |
|---|---|
Fórmula molecular |
C18H16N2O4 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
ethyl 7,9-dioxo-6,11-dihydro-5bH-indolizino[1,2-b]quinoline-8-carboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-2-24-18(23)15-14(21)8-13-16-11(9-20(13)17(15)22)7-10-5-3-4-6-12(10)19-16/h3-7,13,15H,2,8-9H2,1H3 |
Clave InChI |
HMPKMPLZVHVHOX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(=O)CC2C3=NC4=CC=CC=C4C=C3CN2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole](/img/structure/B12810179.png)


![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810202.png)



![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810231.png)


![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810260.png)

